Cas no 129280-17-7 ((1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine)
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine Chemical and Physical Properties
Names and Identifiers
-
- (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine
- 1,2,3,4-tetrahydro-2-Naphthalenemethanamine
- 1,2,3,4-tetrahydronaphthalen-2-ylmethanamine
- 2-Aminomethyl-1.2.3.4-tetrahydro-naphthalin
- 2-Aminomethyl-tetralin
- 2-NAPHTHALENEMETHANAMINE,1,2,3,4-TETRAHYDRO
- (1,2,3,4-Tetrahydronaphthalen-2-yl)methylamine
- C-(1,2,3,4-TETRAHYDRO-NAPHTHALEN-2-YL)-METHYLAMINE
- 2-Aminomethyl-1,2,3,4-tetrahydronaphthalene
- CS-0444447
- EN300-125855
- 1,2,3,4-tetrahydronaphthalen-2-ylmethylamine
- AKOS010012386
- WKQAFPKAFXIRCK-UHFFFAOYSA-N
- 2-NAPHTHALENEMETHANAMINE, 1,2,3,4-TETRAHYDRO-
- 1-(1,2,3,4-TETRAHYDRONAPHTHALEN-2-YL)METHANAMINE
- AB28261
- SCHEMBL1689733
- FT-0734590
- 129280-17-7
- G57397
- DB-062680
-
- MDL: MFCD06738958
- Inchi: 1S/C11H15N/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,9H,5-8,12H2
- InChI Key: WKQAFPKAFXIRCK-UHFFFAOYSA-N
- SMILES: NCC1CC2C=CC=CC=2CC1
Computed Properties
- Exact Mass: 161.12000
- Monoisotopic Mass: 161.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 1.001
- Boiling Point: 273.628°C at 760 mmHg
- Flash Point: 124.311°C
- Refractive Index: 1.55
- PSA: 26.02000
- LogP: 2.45050
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219006064-5g |
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine |
129280-17-7 | 95% | 5g |
952.30 USD | 2021-06-15 | |
| Chemenu | CM141420-5g |
C-(1,2,3,4-Tetrahydro-naphthalen-2-yl)-methylamine |
129280-17-7 | 95% | 5g |
$832 | 2021-08-05 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0354-1g |
C-(1,2,3,4-Tetrahydro-naphthalen-2-yl)-methylamine |
129280-17-7 | 96% | 1g |
2357.56CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0354-5g |
C-(1,2,3,4-Tetrahydro-naphthalen-2-yl)-methylamine |
129280-17-7 | 96% | 5g |
6767.38CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0354-1g |
C-(1,2,3,4-Tetrahydro-naphthalen-2-yl)-methylamine |
129280-17-7 | 96% | 1g |
¥4354.48 | 2025-01-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0354-5g |
C-(1,2,3,4-Tetrahydro-naphthalen-2-yl)-methylamine |
129280-17-7 | 96% | 5g |
¥17417.93 | 2025-01-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0354-500mg |
C-(1,2,3,4-Tetrahydro-naphthalen-2-yl)-methylamine |
129280-17-7 | 96% | 500mg |
¥3480.09 | 2025-01-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0354-250mg |
C-(1,2,3,4-Tetrahydro-naphthalen-2-yl)-methylamine |
129280-17-7 | 96% | 250mg |
¥2605.69 | 2025-01-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0354-100mg |
C-(1,2,3,4-Tetrahydro-naphthalen-2-yl)-methylamine |
129280-17-7 | 96% | 100mg |
¥1731.3 | 2025-01-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0354-50mg |
C-(1,2,3,4-Tetrahydro-naphthalen-2-yl)-methylamine |
129280-17-7 | 96% | 50mg |
¥1302.85 | 2025-01-21 |
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine Suppliers
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine
Chemical Profile of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine (CAS No. 129280-17-7)
The compound (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine, identified by its CAS number 129280-17-7, is a significant molecule in the realm of organic chemistry and pharmaceutical research. This tetrahydronaphthalene derivative has garnered attention due to its structural uniqueness and potential applications in medicinal chemistry. The presence of a secondary amine functionality at the 2-position of the tetrahydronaphthalene core makes it a versatile scaffold for further chemical modifications and biological evaluations.
In recent years, the exploration of heterocyclic compounds has expanded dramatically, with tetrahydronaphthalene derivatives being particularly studied for their pharmacological properties. The compound (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine represents a promising candidate for drug discovery due to its ability to mimic natural bioactive molecules. Its structural framework is reminiscent of many known pharmacophores, suggesting potential interactions with biological targets such as enzymes and receptors.
One of the most compelling aspects of this compound is its potential role in the development of novel therapeutic agents. Researchers have been particularly interested in its ability to act as a precursor for more complex molecules. The secondary amine group can undergo various chemical reactions, including acylation, alkylation, and condensation reactions, which are commonly employed in the synthesis of biologically active compounds. This flexibility makes (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine a valuable building block in synthetic organic chemistry.
Furthermore, the tetrahydronaphthalene core itself has been studied for its pharmacological activity. Tetrahydronaphthalenes are known to exhibit a range of biological effects, including anti-inflammatory, analgesic, and antimicrobial properties. These effects are often attributed to the ability of tetrahydronaphthalene derivatives to interact with specific biological pathways. The compound (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine, with its unique substitution pattern, may offer novel insights into these mechanisms.
Recent studies have also highlighted the importance of computational methods in the design and optimization of drug candidates. Molecular modeling techniques have been employed to predict the binding affinity of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine to various biological targets. These studies have shown that the compound can potentially interact with proteins involved in diseases such as cancer and neurodegenerative disorders. This information is crucial for guiding further experimental investigations and drug development efforts.
In addition to its pharmaceutical applications, the compound has shown promise in materials science. The unique electronic properties of tetrahydronaphthalene derivatives make them attractive for use in organic electronics and optoelectronic devices. Research has demonstrated that these compounds can be used to create novel materials with applications in light-emitting diodes (LEDs), organic photovoltaics (OPVs), and other advanced technologies.
The synthesis of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine presents an interesting challenge due to its complex structure. However, recent advancements in synthetic methodologies have made it more accessible than ever before. Techniques such as catalytic hydrogenation and cross-coupling reactions have been employed to construct the tetrahydronaphthalene core efficiently. These methods have not only improved yield but also reduced the environmental impact of the synthesis process.
Another area of interest is the exploration of derivatives of this compound. By modifying different parts of the molecule, researchers can generate a library of compounds with varying biological activities. Such libraries are invaluable for high-throughput screening campaigns aimed at identifying new drug candidates. The versatility of (1, 2, 3, 4-Tetrahydronaphthalen-2 - ylmethanamine) makes it an ideal starting point for such explorations.
The future prospects for this compound are promising。 As our understanding of biological systems continues to grow, so does our ability to design molecules that interact with them in specific ways。 The compound (1, 2, 3, 4 - Tetrahydronaphthalen - 2 - ylmethanamine) is likely to play a significant role in this ongoing effort。 Its unique structure and potential applications make it a cornerstone in both academic research and industrial development.
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